molecular formula C11H13ClO3 B2567192 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde CAS No. 94169-57-0

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde

Cat. No.: B2567192
CAS No.: 94169-57-0
M. Wt: 228.67
InChI Key: ORZOULWZVFPKPE-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, isopropoxy, and methoxy substituents on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the substitution reaction, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxy-5-methoxybenzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The molecular targets and pathways involved can vary widely, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isopropoxy-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research studies .

Properties

IUPAC Name

2-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-11-5-9(12)8(6-13)4-10(11)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOULWZVFPKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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